Artemisinin G
Description
Historical Context of Artemisinin (B1665778) Discovery and its Academic Evolution
The journey to artemisinin began with a pressing global health crisis and a return to ancient botanical wisdom.
In the mid-20th century, the widespread emergence of resistance to existing antimalarial drugs like chloroquine (B1663885) created an urgent need for new therapeutic agents. scielo.brmdpi.com This challenge prompted a large-scale research program in China, known as Project 523, which commenced in 1967. mdpi.com The project's aim was to discover new treatments for malaria, a disease that was devastating populations, particularly in Southeast Asia. mdpi.com
A key figure in this endeavor was Tu Youyou, a researcher at the Institute of Chinese Materia Medica. wikipedia.orgmdpi.comresearchgate.net Her team systematically sifted through traditional Chinese medical texts and ancient remedies for fevers. mdpi.commdpi.com Their investigation led them to Artemisia annua, or sweet wormwood, a plant that had been used for centuries in Chinese medicine to treat intermittent fevers, a hallmark symptom of malaria. scielo.brwikipedia.org
Initial extracts from the plant showed inconsistent antimalarial activity in rodent models. mdpi.com A crucial breakthrough came when Tu Youyou revisited historical texts, which described a cold extraction method. researchgate.netmdpi.com This inspired her team to use a low-temperature extraction process with ether, which successfully preserved the active compound. mdpi.comresearchgate.net In 1972, they isolated a crystalline substance from the leaves of Artemisia annua. wikipedia.orgfrontiersin.org This compound, named qinghaosu, and later known internationally as artemisinin, demonstrated potent activity against the malaria parasite, Plasmodium falciparum. scielo.brwikipedia.org The discovery was a monumental achievement, providing a completely new chemical scaffold for antimalarial drug development. researchgate.net For her pivotal role in this discovery, Tu Youyou was a co-recipient of the 2015 Nobel Prize in Physiology or Medicine. mdpi.commdpi.com
The discovery of artemisinin marked a paradigm shift in antimalarial chemotherapy. mdpi.com Its unique chemical structure, featuring an endoperoxide bridge, was unlike any existing antimalarial drug. pharmgkb.org This novel mechanism of action proved highly effective against drug-resistant strains of Plasmodium falciparum. pharmgkb.org
However, artemisinin itself had limitations, including poor bioavailability. tandfonline.com This spurred further research into developing semi-synthetic derivatives with improved pharmacokinetic properties. tandfonline.com This led to the creation of a new generation of antimalarial drugs, including dihydroartemisinin (B1670584), artesunate (B1665782), and artemether (B1667619). acs.org
The evolution of research also led to the implementation of Artemisinin-based Combination Therapies (ACTs) as the standard of care for uncomplicated falciparum malaria, a strategy recommended by the World Health Organization (WHO). scielo.brnih.gov ACTs combine a potent, fast-acting artemisinin derivative with a longer-acting partner drug, which helps to ensure the complete clearance of parasites and reduce the risk of resistance development. scielo.br The widespread adoption of ACTs has been credited with saving millions of lives and significantly reducing the global burden of malaria. mdpi.comresearchgate.net
Position of Artemisinin G within the Artemisinin Class of Compounds
This compound is a member of the extensive artemisinin family of sesquiterpene lactones. It is structurally related to the parent compound, artemisinin, and is considered one of its numerous derivatives. The chemical properties of this compound are detailed in the table below.
| Property | Value |
| Molecular Formula | C15H22O5 |
| Molecular Weight | 282.33 g/mol |
| IUPAC Name | [(3aS,4R,6aS,7R,10S,10aR)-4,7-dimethyl-8-oxo-3,3a,4,5,6,6a,7,10-octahydro-2H-furo[3,2-i]isochromen-10-yl] acetate |
Table 1: Chemical Properties of this compound. Data sourced from PubChem CID 641668. tandfonline.com
Recent research has demonstrated the synthesis of this compound from artemisinin through methods such as photocatalysis. researchgate.net This places this compound as a direct synthetic derivative, highlighting the ongoing chemical exploration within the artemisinin class. Its formation involves the modification of the artemisinin structure, showcasing the potential for creating novel analogues through targeted chemical reactions.
Rationale for Dedicated Academic Inquiry into this compound
The dedicated academic inquiry into this compound is driven by several key scientific motivations. A primary driver is the broader goal of expanding the chemical diversity of the artemisinin family to identify compounds with novel or enhanced biological activities. The synthesis of this compound from artemisinin is a subject of research in itself, aiming to develop efficient and selective chemical transformations. researchgate.net
Furthermore, once synthesized, this compound serves as a valuable scaffold for further derivatization. researchgate.net Researchers can introduce various functional groups to the this compound molecule, creating a library of new compounds. These new derivatives can then be screened for a range of biological activities, not limited to antimalarial effects but also including potential anticancer, antiviral, and anti-inflammatory properties, which are areas of active investigation for the artemisinin class of compounds. nih.gov This exploration of structure-activity relationships is fundamental to medicinal chemistry and drug discovery.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H22O5 |
|---|---|
Molecular Weight |
282.33 g/mol |
IUPAC Name |
[(3aS,4R,6aS,7R,10S,10aR)-4,7-dimethyl-8-oxo-3,3a,4,5,6,6a,7,10-octahydro-2H-furo[3,2-i]isochromen-10-yl] acetate |
InChI |
InChI=1S/C15H22O5/c1-8-4-5-12-9(2)13(17)20-14(19-10(3)16)15(12)11(8)6-7-18-15/h8-9,11-12,14H,4-7H2,1-3H3/t8-,9-,11+,12+,14+,15-/m1/s1 |
InChI Key |
GUSFNHMDMCPUPO-DYLBMRNYSA-N |
SMILES |
CC1CCC2C(C(=O)OC(C23C1CCO3)OC(=O)C)C |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(=O)O[C@@H]([C@@]23[C@H]1CCO3)OC(=O)C)C |
Canonical SMILES |
CC1CCC2C(C(=O)OC(C23C1CCO3)OC(=O)C)C |
Synonyms |
artemisinin G |
Origin of Product |
United States |
Biosynthetic Pathways and Metabolic Engineering for Artemisinin Production
Elucidation of Artemisinin (B1665778) Biosynthesis in Artemisia annua
The biosynthesis of artemisinin is a complex process that begins with the formation of isoprenoid precursors and involves a series of enzymatic reactions to construct the final molecule. nih.govmdpi.com
The fundamental building blocks for artemisinin, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized through two distinct pathways within the plant cell: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway. nih.govfrontiersin.org The MVA pathway utilizes acetyl-CoA as a starting molecule, while the MEP pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.govfrontiersin.org
Initially, it was believed that the MVA pathway was solely responsible for producing precursors for sesquiterpenes like artemisinin, while the MEP pathway supplied precursors for mono-, di-, and tetraterpenes. nih.govtandfonline.com However, studies using specific inhibitors for each pathway have demonstrated that both the MVA and MEP pathways contribute to the biosynthesis of artemisinin. nih.govtandfonline.com This suggests a "crosstalk" between the two pathways, where intermediates can be exchanged between the cytosol and plastids. nih.govtandfonline.com While the MVA pathway is considered the primary contributor of carbon for artemisinin synthesis, the MEP pathway also plays a significant role. mdpi.comtandfonline.com
The biosynthesis of all isoprenoids, including artemisinin, originates from the five-carbon precursors IPP and DMAPP. nih.govlbl.gov These precursors are synthesized via two main pathways: the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol phosphate (MEP) pathway in the plastids. nih.govmdpi.com
Several key enzymes that catalyze specific and rate-limiting steps in the artemisinin biosynthetic pathway have been identified and characterized. nih.gov
Amorpha-4,11-diene Synthase (ADS): This enzyme catalyzes the first committed step in artemisinin biosynthesis, the cyclization of farnesyl diphosphate (FPP) to form amorpha-4,11-diene. wur.nlwikipedia.org The gene for ADS has been cloned and is known to be specifically expressed in the glandular secretory trichomes of A. annua, which are the primary sites of artemisinin synthesis. wikipedia.orgresearchgate.net The activity of ADS is a critical control point in the pathway, and its upregulation is a common strategy to increase artemisinin production. nih.govwikipedia.org
Other important enzymes in the pathway include:
Artemisinic aldehyde Δ11(13) reductase (DBR2): This enzyme is crucial for directing the metabolic flow towards the production of dihydroartemisinic acid, a direct precursor of artemisinin. frontiersin.orgfrontiersin.org
Aldehyde dehydrogenase 1 (ALDH1): This enzyme is involved in the oxidation of dihydroartemisinic aldehyde to dihydroartemisinic acid. researchgate.nettandfonline.com
The elucidation of these enzymatic steps has provided a roadmap for the metabolic engineering of artemisinin production. wur.nl
Genetic and Metabolic Engineering Strategies in Plant Systems
To overcome the low natural production of artemisinin in A. annua, various genetic and metabolic engineering strategies have been developed to enhance its yield. researchgate.netmaxapress.com These strategies focus on increasing the flux through the biosynthetic pathway, enhancing the production sites, and minimizing the diversion of precursors to other metabolic pathways. tandfonline.commaxapress.com
A primary strategy to boost artemisinin production is the overexpression of genes encoding rate-limiting enzymes in the biosynthetic pathway. maxapress.comfrontiersin.org By increasing the amount of these key enzymes, the metabolic bottlenecks can be overcome, leading to a higher accumulation of artemisinin and its precursors. maxapress.com
| Gene Overexpressed | Enzyme | Effect on Artemisinin Production | Fold Increase/Percentage |
| HMGR (from Catharanthus roseus) | 3-hydroxy-3-methylglutaryl-CoA reductase | Increased artemisinin content. oup.com | 22.5–38.9% oup.com |
| ADS | Amorpha-4,11-diene synthase | Significantly increased artemisinin, artemisinic acid, and DHAA content. mdpi.com | ~82% increase in artemisinin. maxapress.com |
| DXR | 1-deoxy-D-xylulose-5-phosphate reductoisomerase | Increased artemisinin content. maxapress.com | Up to 1.3-fold increase. maxapress.com |
| FPS | Farnesyl diphosphate synthase | Elevated artemisinin production levels. tandfonline.com | Up to 1.5-fold increase. maxapress.com |
| Co-overexpression of HMGR and ADS | HMGR and ADS | Significantly higher artemisinin content compared to wild-type. oup.com | Up to 7.65-fold higher. oup.com |
| Co-overexpression of FPS, CYP71AV1, and CPR | FPS, CYP71AV1, and CPR | Increased artemisinin levels. maxapress.com | 2.6-fold higher than control. maxapress.com |
This table presents a selection of research findings and is not exhaustive.
Artemisinin biosynthesis and storage occur in specialized structures on the leaf surface called glandular secretory trichomes (GSTs). frontiersin.orgoup.com The density of these trichomes is positively correlated with the artemisinin content of the plant. oup.com Therefore, another effective engineering strategy is to manipulate the expression of transcription factors that regulate the development and density of these trichomes. researchgate.netfrontiersin.org
Several transcription factors have been identified that positively regulate GST formation. For example:
Overexpression of transcription factors like AaHD1 and AaORA has been shown to increase trichome density. frontiersin.org
The transcription factor AaMYB17 and AaMIXTA1 have also been identified as positive regulators of glandular trichome formation. frontiersin.org Overexpression of these genes leads to an increased number of trichomes, while their suppression results in a decrease. frontiersin.org
A regulatory complex formed by AaMIXTA1 and AaHD8 positively influences both trichome initiation and cuticle development, which in turn boosts the expression of AaHD1. frontiersin.org
More recently, co-transformation of genes for key biosynthetic enzymes (HMGR, FPS, and DBR2) along with trichome-specific transcription factors (AaHD1 and AaORA) resulted in a significant increase in artemisinin content, up to 3.2-fold in transgenic plants. frontiersin.org
The precursor molecule farnesyl diphosphate (FPP) is a branch-point metabolite that can be utilized by several other biosynthetic pathways in the plant, leading to the production of other sesquiterpenes (like β-caryophyllene) and sterols (via squalene). nih.govmaxapress.com These pathways compete with artemisinin biosynthesis for the same FPP substrate. tandfonline.commaxapress.com
A strategic approach to increase the availability of FPP for artemisinin synthesis is to block or down-regulate these competing pathways. tandfonline.commaxapress.com This can be achieved using techniques like antisense technology or RNA interference (RNAi). tandfonline.commaxapress.com
For instance:
Squalene (B77637) synthase (SQS) is a key enzyme that diverts FPP towards the synthesis of sterols. tandfonline.commaxapress.com By suppressing the expression of the SQS gene in A. annua, researchers have been able to increase artemisinin biosynthesis by as much as 71%. maxapress.com
Down-regulation of β-caryophyllene synthase using RNAi has also been shown to decrease the production of this competing sesquiterpene and lead to a modest increase in artemisinin content. tandfonline.com
By minimizing the flow of FPP into these side branches, a greater proportion of this crucial precursor can be channeled into the artemisinin biosynthetic pathway, ultimately leading to higher yields of the desired compound. nih.govmaxapress.com
Heterologous Biosynthesis of Artemisinin Precursors in Microbial Hosts
The extraction of artemisinin from its native producer, the Artemisia annua plant, presents considerable challenges, including low yields (0.1–1% of dry weight), complex extraction processes, and supply inconsistencies due to agricultural variables. mdpi.comd-nb.info Chemical synthesis, on the other hand, is often too complex and costly for widespread application. mdpi.com To overcome these limitations, researchers have turned to metabolic engineering and synthetic biology, utilizing microbial hosts such as Escherichia coli and Saccharomyces cerevisiae as cellular factories for producing artemisinin precursors. mdpi.comresearchgate.net This approach, known as heterologous biosynthesis, involves transplanting the genetic machinery for the artemisinin biosynthetic pathway from A. annua into these easily culturable microbes. researchgate.net
The goal is to create a stable, reliable, and cost-effective source of artemisinin or its immediate precursors, which can then be chemically converted into the final drug. nih.gov While complete biosynthesis of artemisinin in microbes has been challenging, the production of key precursors like artemisinic acid has been successfully achieved. researchgate.net This semi-synthetic approach provides a promising alternative to meet the global demand for artemisinin-based therapies. frontiersin.orgfrontiersin.org
Engineering Saccharomyces cerevisiae for Artemisinic Acid Production
The baker's yeast, Saccharomyces cerevisiae, has emerged as a particularly effective chassis for producing artemisinin precursors due to its eukaryotic nature, which facilitates the proper functioning of complex plant enzymes like cytochrome P450s. mdpi.comfrontiersin.org The core strategy revolves around re-engineering the yeast's native mevalonate (MVA) pathway, which produces farnesyl pyrophosphate (FPP), a universal precursor for terpenoids and a key building block for artemisinin. researchgate.netnih.gov
Initial engineering efforts in 2006 involved modifying the FPP biosynthesis pathway in S. cerevisiae to increase the available pool of FPP for artemisinin synthesis. mdpi.com This was achieved by upregulating genes in the MVA pathway and simultaneously down-regulating the gene ERG9, which encodes squalene synthase. mdpi.comuab.cat This enzyme diverts FPP towards the competing ergosterol (B1671047) biosynthesis pathway. By repressing ERG9, more FPP was channeled into the engineered artemisinic acid pathway, leading to an initial yield of 100 mg/L of artemisinic acid. mdpi.com
Subsequent research focused on optimizing this system. By overexpressing all the genes of the MVA pathway and down-regulating ERG9, the production of the intermediate amorpha-4,11-diene reached 40 g/L. mdpi.com Further refinements, including the co-expression of additional enzymes and optimizing the fermentation process, culminated in a landmark achievement where the titer of artemisinic acid reached 25 g/L. mdpi.comfrontiersin.org This high-level production demonstrated the industrial viability of the semi-synthetic approach. mdpi.comnih.gov
Table 1: Milestones in Engineering S. cerevisiae for Artemisinic Acid Production
| Year | Key Engineering Strategy | Achieved Titer | Reference |
|---|---|---|---|
| 2006 | Down-regulated ERG9 expression; transformed with ADS, CYP71AV1, and CPR genes. | 100 mg/L of artemisinic acid | mdpi.com |
| 2012 | Overexpressed all MVA pathway genes; down-regulated ERG9. | 40 g/L of amorpha-4,11-diene | mdpi.com |
| 2013 | Codon-optimized A. annua genes; improved fermentation process. | 25 g/L of artemisinic acid | mdpi.comfrontiersin.org |
Integration of Plant Biosynthetic Genes into Microbial Chassis
The successful production of artemisinic acid in yeast required the functional integration of several key biosynthetic genes from Artemisia annua. researchgate.net These genes encode the enzymes that convert the yeast-produced FPP into artemisinic acid.
The first committed step in the artemisinin pathway is the cyclization of FPP to amorpha-4,11-diene, a reaction catalyzed by amorpha-4,11-diene synthase (ADS) . d-nb.infooup.com Following this, a series of three oxidation steps convert amorpha-4,11-diene into artemisinic acid. These crucial steps are catalyzed by a cytochrome P450 monooxygenase, CYP71AV1 . nih.govoup.com The functionality of this enzyme in yeast is dependent on a redox partner, cytochrome P450 reductase (CPR) , which is also sourced from A. annua. mdpi.comresearchgate.net
To enhance the efficiency of the pathway and reduce the accumulation of intermediate compounds, further genes from A. annua were introduced. mdpi.com These include cytochrome b5 (CYB5) , which can improve the activity of CYP71AV1, as well as artemisinic alcohol dehydrogenase (ADH1) and artemisinic aldehyde dehydrogenase (ALDH1) . mdpi.comnih.gov ADH1 participates in the oxidation of artemisinic alcohol to artemisinic aldehyde, and ALDH1 subsequently oxidizes artemisinic aldehyde to the final product, artemisinic acid. oup.com The successful co-expression of this multi-gene cassette in an optimized yeast strain was essential for achieving high-titer production. mdpi.com
**Table 2: Key A. annua Genes Integrated into *S. cerevisiae***
| Gene | Encoded Enzyme | Function in Biosynthetic Pathway | Reference |
|---|---|---|---|
| ADS | Amorpha-4,11-diene synthase | Converts FPP to amorpha-4,11-diene. | mdpi.comoup.com |
| CYP71AV1 | Cytochrome P450 monooxygenase | Catalyzes the three-step oxidation of amorpha-4,11-diene to artemisinic acid. | mdpi.comoup.com |
| CPR | Cytochrome P450 reductase | Redox partner required for CYP71AV1 activity. | mdpi.comresearchgate.net |
| CYB5 | Cytochrome b5 | Enhances the catalytic efficiency of CYP71AV1. | mdpi.comnih.gov |
| ADH1 | Artemisinic alcohol dehydrogenase | Oxidizes artemisinic alcohol to artemisinic aldehyde. | mdpi.comoup.com |
| ALDH1 | Artemisinic aldehyde dehydrogenase | Oxidizes artemisinic aldehyde to artemisinic acid. | mdpi.comoup.com |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Amorpha-4,11-diene |
| Artemisinic acid |
| Artemisinic alcohol |
| Artemisinic aldehyde |
| Artemisinin |
| Ergosterol |
| Farnesyl pyrophosphate (FPP) |
Chemical Synthesis and Derivatization Strategies for Artemisinin G
Total Synthesis Methodologies for Artemisinin (B1665778) and Structural Analogues
Total synthesis endeavors aim to construct the entire artemisinin scaffold from simpler, commercially available compounds, offering a potential pathway to overcome supply chain limitations associated with plant extraction. nih.gov
Key intermediates in these pioneering syntheses included:
An 11-step process to forge a crucial intermediate from (−)-isopulegol in the Schmid and Hofheinz route. thegoodscentscompany.com
The transformation of (R)-(+)-citronellal into a dihydroxy compound, followed by further reactions to build the artemisinin skeleton in Zhou's approach. thegoodscentscompany.com
Table 1: Key Starting Materials in Early Total Syntheses of Artemisinin
| Starting Material | PubChem CID | Pioneering Group(s) |
| (−)-Isopulegol | 170833 | Schmid and Hofheinz thegoodscentscompany.com |
| (R)-(+)-Citronellal | 75427 | Zhou and coworkers sigmaaldrich.comthegoodscentscompany.com |
A defining feature of artemisinin is its unusual endoperoxide bridge, which is believed to be essential for its antimalarial activity. sigmaaldrich.com The construction of this peroxide linkage is a critical step in most synthetic routes. Photochemical reactions, particularly those involving singlet oxygen (¹O₂), have proven to be highly effective for this purpose. thegoodscentscompany.comnih.gov
In the first total synthesis by Schmid and Hofheinz, a photooxygenation step of an enol ether intermediate, followed by acid-mediated cyclization, was employed to construct the oxygenated core. thegoodscentscompany.comthegoodscentscompany.comwikipedia.org This strategy of photooxidation and subsequent acid-catalyzed ring closure has become a common motif in various artemisinin syntheses. thegoodscentscompany.comthegoodscentscompany.comfishersci.pt
The presence of seven stereocenters, six of which are contiguous, within the tetracyclic framework of artemisinin poses a significant challenge for achieving stereoselective synthesis. sigmaaldrich.comfishersci.ca Researchers have developed various stereoselective approaches to control the formation of these chiral centers.
Yadav and coworkers, for instance, reported a flexible and stereoselective total synthesis of (+)-artemisinin in 2003, utilizing an intermolecular radical reaction on an iodolactone intermediate derived from (+)-isolimonene (PubChem CID: 367638). fishersci.cafishersci.nlthegoodscentscompany.com They later reported an improved route from (R)-(+)-citronellal. uni.lu More recently, the Cook group achieved a remarkably concise and efficient 6-step synthesis of (+)-artemisinin from readily available cyclohexenone (PubChem CID: 13594), which involved an enantioselective conjugate addition and a hetero-Diels-Alder reaction, followed by photooxygenation and acid-catalyzed treatment. thegoodscentscompany.comfishersci.pt This approach demonstrated progress towards a total synthesis that could be more amenable to large-scale production due to its low step count and minimal chromatographic purifications.
Semi-synthetic Routes from Artemisinin Precursors
Given the challenges of total synthesis, semi-synthetic routes have gained significant attention for their potential to provide artemisinin more efficiently and cost-effectively. These routes typically start from more abundant natural precursors found in Artemisia annua or produced via synthetic biology. thegoodscentscompany.com
Artemisinic acid (PubChem CID: 10922465) and dihydroartemisinic acid (PubChem CID: 11020893) are key precursors for the semi-synthesis of artemisinin. Artemisinic acid is significantly more abundant in Artemisia annua than artemisinin itself and can also be produced on a large scale through microbial fermentation. thegoodscentscompany.com
The conversion typically involves the reduction of artemisinic acid to dihydroartemisinic acid, often using transition metal-catalyzed hydrogenation. thegoodscentscompany.comthegoodscentscompany.com Dihydroartemisinic acid then undergoes a crucial photo-oxidation step, often involving singlet oxygen, to form a hydroperoxide intermediate. sigmaaldrich.comthegoodscentscompany.comthegoodscentscompany.com Subsequent acid-mediated ring closure of this hydroperoxide then yields artemisinin. thegoodscentscompany.comthegoodscentscompany.com This semi-synthetic approach mimics the presumed biosynthetic pathway in Artemisia annua. thegoodscentscompany.com Companies like Sanofi have implemented highly optimized semi-synthetic processes for artemisinin manufacturing based on the photooxidation of dihydroartemisinic acid. thegoodscentscompany.com
Table 2: Key Precursors in Semi-synthetic Routes to Artemisinin
| Precursor Compound | PubChem CID | Role in Synthesis |
| Artemisinic Acid | 10922465 | More abundant natural precursor; converted to DHAA thegoodscentscompany.com |
| Dihydroartemisinic Acid | 11020893 | Direct precursor to artemisinin via photo-oxidation thegoodscentscompany.comthegoodscentscompany.com |
The development of continuous-flow processes has revolutionized the semi-synthesis of artemisinin, offering significant advantages in terms of efficiency, safety, and scalability. These processes allow for precise control over reaction conditions, particularly for photochemical steps involving highly reactive species like singlet oxygen.
Specific Synthetic Methodologies for Artemisinin G
The production of this compound primarily relies on the transformation of existing artemisinin compounds, often leveraging advanced catalytic methods to achieve desired structural modifications.
A notable approach for synthesizing this compound involves its direct transformation from artemisinin itself. This method streamlines the synthetic process by utilizing a readily available natural product as the precursor. One reported efficient method for the synthesis of this compound from artemisinin employs photocatalysis researchgate.netresearchgate.net. This direct conversion highlights a significant advancement in accessing this compound, moving away from more complex total synthesis routes for this specific derivative.
Photoredox catalysis has emerged as a powerful tool in synthetic methodology, enabling unconventional reactivities through visible light irradiation researchgate.net. In the context of this compound synthesis, photocatalysis plays a crucial role in the direct transformation from artemisinin. Specifically, a method has been reported using 0.5 mol % of TBADT (tetrabutylammonium decatungstate) as the catalyst for this conversion researchgate.net. This approach leverages the ability of photocatalysts to generate radical species, facilitating the necessary chemical rearrangements and bond formations under mild conditions researchgate.net.
The application of photocatalysis offers several advantages, including environmental benignity and the potential for increased efficiency and selectivity in complex natural product synthesis researchgate.net. For instance, in the broader context of artemisinin production from dihydroartemisinic acid (DHAA), continuous-flow photochemical methods have been developed, utilizing photosensitizers like tetraphenylporphyrin (B126558) (TPP) or 9,10-dicyanoanthracene (B74266) (DCA) to induce singlet oxygen reactions mdpi.comnih.gov. While these examples are for artemisinin itself, the underlying principles of photocatalytic peroxide formation are relevant to this compound.
Optimizing reaction conditions is critical for enhancing the yield and selectivity of synthetic processes for compounds like this compound. While specific detailed optimization data for this compound itself are less extensively reported in general literature, principles applied to the broader artemisinin synthesis are illustrative. For instance, in the semi-synthesis of artemisinin from dihydroartemisinic acid (DHAA) via photooxygenation and acid-catalyzed cyclization, factors such as acid concentration, temperature, solvent, and light source (e.g., LED lamp emitting at 420 nm) have been optimized mdpi.commpg.de.
Rational Design and Synthesis of Novel this compound Analogues
Rational design and synthesis play a crucial role in expanding the chemical space around artemisinin and its derivatives, including this compound, to discover compounds with improved properties.
Synthetic strategies aim to systematically generate "scaffold variations" through programmable manipulations of common multipotent intermediates oup.com. This involves designing derivatives by altering substituents or functional groups at various positions (e.g., C-3, 6, 7, 9, 10, O-11, O-13, and C-16) of the artemisinin skeleton nih.gov. For example, the introduction of basic amino groups into artemisinin derivatives has been explored to enhance cellular accumulation within the acidic parasite food vacuole, potentially increasing antimalarial potency acs.org. This rational approach to structural modification allows for systematic diversification and the generation of novel compounds with potentially enhanced properties oup.comoup.comscielo.br.
The synthesis of diversified peroxide-bearing scaffolds is a key area in artemisinin analogue development, as the endoperoxide bridge is crucial for their biological activity wikipedia.orgmdpi.com. Two main de novo synthetic approaches have been explored to rapidly synthesize tetracyclic peroxides with a wide range of skeletal and stereochemical variations researchgate.netoup.com.
One approach involves concise synthesis and diversification of structural motifs inspired by highly oxygenated sesquiterpenes researchgate.net. Another strategy focuses on element implantation, such as introducing nitrogen at the C6 position to create 6-aza-artemisinins researchgate.netoup.com. These modifications induce significant changes in retrosynthetic transforms, enabling catalytic asymmetric synthesis and the generation of substitutional variations at multiple positions researchgate.net.
Synthetic efforts also include the construction of the peroxide fragment, often as a final step using one-pot peroxidation/cyclization reactions mdpi.comresearchgate.net. This typically involves the reaction of unsaturated keto derivatives with singlet oxygen or ozone, or transformations of dihydroartemisinic acid mdpi.comresearchgate.net. These diverse synthetic methodologies allow for the systematic alteration of skeletal arrays of sesquiterpene-like scaffolds, stereochemistry at ring junctions, and the positions of installed peroxides, thereby expanding the chemical space of natural product-inspired molecules oup.com.
Table 1: Key Compounds and Their PubChem CIDs
| Compound Name | PubChem CID |
| Artemisinin | 68827 |
| This compound | 641668 |
Table 2: Reported Synthetic Conditions for this compound from Artemisinin
| Starting Material | Catalyst | Catalyst Loading | Reaction Type | Notes | Reference |
| Artemisinin | TBADT | 0.5 mol % | Photocatalysis | Efficient and rapid conversion reported. | researchgate.net |
Molecular and Cellular Mechanisms of Action
Endoperoxide Bridge Activation and Subsequent Radical Generation
The pharmacological activity of Artemisinin (B1665778) G, like other artemisinins, is critically dependent on its unique 1,2,4-trioxane (B1259687) heterocycle, which features an endoperoxide bridge. nih.gov This bridge is the linchpin of its mechanism of action, serving as a precursor to the generation of cytotoxic radical species that ultimately lead to parasite death. The activation of this endoperoxide bridge is a targeted process, occurring preferentially within the iron-rich environment of the malaria parasite. nih.govnih.gov
Ferrous Iron-Mediated Cleavage and Reactive Species Formation
The activation of Artemisinin G is initiated by its interaction with ferrous iron (Fe²⁺). pharm.or.jp This interaction leads to the reductive cleavage of the endoperoxide bridge, a process that can generate a cascade of reactive oxygen species (ROS) and carbon-centered radicals. nih.govpatsnap.comresearchgate.net Two primary models have been proposed for this iron-mediated activation:
Reductive Scission Model: In this model, a one-electron transfer from a low-valent transition metal like ferrous iron to the endoperoxide bridge induces its scission, forming oxygen-centered radicals. These radicals can then rearrange to produce more stable and highly reactive carbon-centered radicals. nih.gov
Open Peroxide Model: This model suggests a heterolytic cleavage of the endoperoxide bridge, facilitated by iron acting as a Lewis acid. This process can lead to the formation of an unsaturated hydroperoxide, which is capable of directly oxidizing cellular components or undergoing further degradation to produce hydroxyl radicals. nih.govnih.gov
Regardless of the precise pathway, the outcome is the formation of highly reactive species that can indiscriminately damage a wide range of biological macromolecules within the parasite. nih.govpatsnap.com
Identification of Cellular Targets and Macromolecular Interactions
Once activated, the radical species generated from this compound are highly reactive and can interact with a multitude of cellular components, leading to widespread damage and disruption of essential biological processes. nih.govnih.gov This promiscuous targeting is a hallmark of the artemisinin class of compounds and contributes to their potent parasiticidal effects. nih.govpnas.org
Alkylation of Parasitic Proteins and Functional Disruption
A primary consequence of this compound activation is the alkylation of a diverse array of parasitic proteins. nih.govpnas.org The carbon-centered radicals formed upon endoperoxide cleavage are potent alkylating agents that can covalently modify proteins, leading to their dysfunction. pnas.orgnih.gov Proteomic studies on other artemisinins have identified numerous protein targets involved in critical cellular pathways, including:
Glycolysis
Hemoglobin degradation
Antioxidant defense
Protein synthesis pnas.orgpnas.org
This widespread and non-specific protein damage overwhelms the parasite's cellular stress response mechanisms, ultimately leading to cell death. nih.gov
Interaction with Specific Enzymes (e.g., Plasmodium falciparum SERCA)
While much of the damage caused by activated this compound is stochastic, some studies have pointed to more specific interactions with key parasitic enzymes. One of the most studied potential targets is the Plasmodium falciparum Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (PfATP6), also known as SERCA. patsnap.comnih.govwustl.edu Artemisinins share structural similarities with thapsigargin, a known specific inhibitor of SERCA pumps. nih.gov It has been proposed that artemisinins, upon activation, can inhibit PfATP6, leading to a disruption of calcium homeostasis within the parasite, which is critical for many cellular processes. patsnap.comwustl.edu Inhibition of PfATP6 by artemisinins has been demonstrated in heterologous expression systems like Xenopus oocytes. wustl.edunih.govasm.org
| Mechanism | Key Interacting Molecule | Outcome | References |
|---|---|---|---|
| Endoperoxide Bridge Activation | Ferrous Iron (Fe²⁺) | Generation of reactive oxygen species and carbon-centered radicals | nih.gov, pharm.or.jp |
| Activation in Parasitic Environment | Heme | Enhanced radical generation and formation of heme-artemisinin adducts | nih.gov, pnas.org, nih.gov |
| Macromolecular Damage | Parasitic Proteins | Widespread alkylation and functional disruption | nih.gov, pnas.org |
| Specific Enzyme Inhibition | Plasmodium falciparum SERCA (PfATP6) | Disruption of calcium homeostasis | wustl.edu, patsnap.com, nih.gov |
Induction of Mitochondrial Dysfunction and Oxidative Stress in Cellular Models
The mitochondria of the parasite are also significant targets for the action of this compound. plos.orgplos.org The generation of ROS by activated artemisinin can lead to a state of severe oxidative stress within the parasite. pnas.orgnih.gov This oxidative stress can, in turn, damage mitochondrial membranes and disrupt the electron transport chain. plos.orgplos.orgnih.gov Studies have shown that artemisinin treatment can lead to a rapid depolarization of the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction. plos.orgplos.orgnih.gov This disruption of mitochondrial function impairs cellular respiration and ATP production, further contributing to the parasite's demise. researchgate.net The oxidative damage is not limited to the mitochondria; it can also affect other cellular membranes and contribute to a general state of cellular distress. nih.gov
| Cellular Process | Effect of this compound | Consequence for the Parasite | References |
|---|---|---|---|
| Protein Homeostasis | Alkylation of multiple proteins | Functional disruption of essential pathways | nih.gov, pnas.org |
| Calcium Signaling | Inhibition of PfATP6 (SERCA) | Loss of calcium homeostasis | wustl.edu, patsnap.com, nih.gov |
| Mitochondrial Function | Membrane depolarization and disruption of electron transport | Impaired ATP production and increased oxidative stress | plos.org, plos.org, nih.gov |
| Redox Balance | Generation of reactive oxygen species | Widespread oxidative damage to macromolecules | pnas.org, nih.gov |
Modulation of Cellular Signaling and Biological Processes in Model Systems
The widespread, non-specific alkylation of proteins by activated artemisinins constitutes a massive challenge to cellular protein quality control, a system known as proteostasis. The resulting accumulation of damaged and misfolded proteins triggers significant cellular stress. nih.gov In response, cells activate key proteostasis pathways, including the Unfolded Protein Response (UPR) and the Ubiquitin-Proteasome System (UPS).
Studies on the active metabolite, dihydroartemisinin (B1670584) (DHA), show that it not only causes protein damage but also directly compromises the function of the proteasome. nih.gov This dual action—increasing the load of damaged proteins while inhibiting the primary machinery for their removal—creates a bottleneck in the proteostasis network, leading to a buildup of polyubiquitinated proteins. nih.govresearchgate.net This accumulation of toxic protein aggregates activates the UPR, a signaling pathway originating from the endoplasmic reticulum (ER) designed to mitigate ER stress. nih.govnih.gov
Furthermore, autophagy, a cellular recycling process that degrades damaged organelles and protein aggregates, is also heavily implicated. It is considered a crucial component of the proteostasis mechanisms that cells, including malaria parasites, use to respond to artemisinin-induced stress. nih.govasm.orgresearchgate.net The interplay between the UPR and autophagy appears to be a critical factor in determining cell fate following exposure to artemisinins. nih.gov
Artemisinin and its derivatives have been shown to induce various forms of regulated cell death (RCD) in cancer cells, highlighting their potential as anticancer agents. mdpi.com The specific pathway activated can depend on the cancer cell type and the specific artemisinin compound used.
Apoptosis: This is one of the most frequently documented outcomes of artemisinin treatment in cancer cells. futureproof.healthspandidos-publications.comresearchgate.net Artemisinins can trigger the intrinsic (mitochondrial) apoptotic pathway, often mediated by the generation of ROS. spandidos-publications.com This leads to the collapse of the mitochondrial membrane potential, release of cytochrome c, and activation of executioner caspases like caspase-3. nih.govspandidos-publications.com In some cell lines, apoptosis has been shown to be dependent on the tumor suppressor protein p53. futureproof.health
Autophagy: While autophagy can be a pro-survival response to cellular stress, excessive or prolonged activation can lead to autophagic cell death. Dihydroartemisinin has been observed to induce autophagy-dependent apoptosis in certain cancer cell lines, indicating a complex interplay between these two pathways. mdpi.com
Oncosis: Some studies have reported that artesunate (B1665782) can induce oncosis, a form of regulated necrosis characterized by cellular swelling, in renal cancer cell lines. nih.gov
Ferroptosis: A significant and distinct mechanism of artemisinin-induced cell death is ferroptosis. nih.gov This is an iron-dependent form of non-apoptotic cell death characterized by the accumulation of lipid peroxides. Given that artemisinin's activation is iron-dependent, it is uniquely suited to trigger this pathway. Artemisinins have been shown to sensitize cancer cells to ferroptosis by increasing the intracellular pool of labile iron, thereby promoting the oxidative damage that drives this form of cell death.
| Type of Programmed Cell Death | Key Molecular Events | Primary References |
| Apoptosis | ROS generation, mitochondrial membrane depolarization, cytochrome c release, caspase activation. | nih.govspandidos-publications.comresearchgate.net |
| Autophagy | Formation of autophagosomes, can be linked to apoptosis. | mdpi.com |
| Oncosis | Cellular swelling, loss of membrane integrity. | nih.gov |
| Ferroptosis | Iron-dependent accumulation of lipid peroxides. | nih.gov |
Mechanisms of Resistance in Pathogenic Models
Genetic Determinants of Resistance Development
The genetic basis of artemisinin (B1665778) resistance is complex, with mutations in the Plasmodium falciparum Kelch13 (PfKelch13) gene being the most significant determinant. However, other genetic polymorphisms are now understood to create a favorable background for these resistance mutations to arise and persist. nih.govyourgenome.org
Mutations in the propeller domain of the PfKelch13 gene (PF3D7_1343700) are the primary molecular marker for artemisinin resistance. frontiersin.orgmalariaworld.org Over 180 different mutations have been identified in Asia, with a smaller subset confirmed to confer resistance. oup.com Key mutations, such as C580Y, R539T, Y493H, and I543T, are strongly correlated with delayed parasite clearance in patients and increased survival rates of ring-stage parasites in vitro. frontiersin.orgmalariaworld.orgoup.com The emergence of the R561H mutation in Africa has also been confirmed to confer resistance in some African parasite strains. elifesciences.org
The PfKelch13 protein is involved in regulating hemoglobin endocytosis from the host red blood cell. frontiersin.orgelifesciences.org Mutations in the Kelch propeller domain are believed to reduce the abundance or alter the function of the K13 protein. oup.comasm.org This leads to decreased hemoglobin uptake and digestion by the parasite. frontiersin.orgoup.combiorxiv.org Since artemisinin activation is dependent on heme, which is released during hemoglobin digestion, reduced hemoglobin processing results in less drug activation and, consequently, lower parasite susceptibility. elifesciences.orgbiorxiv.orgengineering.org.cn Studies have shown that resistant parasites with PfKelch13 mutations exhibit lower levels of the K13 protein compared to sensitive strains. oup.comasm.org
While PfKelch13 mutations are central to resistance, genome-wide association studies (GWAS) have revealed that polymorphisms in other genes are strongly associated with the artemisinin resistance phenotype. nih.govresearchgate.net These genes include ferredoxin (fd, PF3D7_1318100), apicoplast ribosomal protein S10 (arps10, PF3D7_1460900), multidrug resistance protein 2 (mdr2, PF3D7_1447900), and the chloroquine (B1663885) resistance transporter (crt, PF3D7_0709000). nih.govresearchgate.net
These mutations are considered to be part of a genetic background that predisposes parasites to the emergence of PfKelch13 mutations. nih.govmalariagen.net The specific polymorphisms, such as D193Y in fd, V127M in arps10, T484I in mdr2, and N326S in crt, often coexist with resistance-conferring PfKelch13 alleles and are prevalent in regions of Southeast Asia where resistance is widespread. nih.govresearchgate.net It is hypothesized that these "background" mutations may compensate for any fitness cost incurred by the PfKelch13 mutation, allowing the resistant parasite to thrive. yourgenome.orgmalariagen.net For instance, introducing the arps10-V127M mutation into a parasite already containing the k13-C580Y mutation was shown to increase parasite survival in vitro, suggesting an epistatic relationship where the arps10 mutation modifies the resistance level. malariaworld.org
Cellular and Physiological Adaptations of Resistant Strains
Resistant parasites exhibit distinct cellular and physiological traits that enable them to survive artemisinin exposure, particularly during the vulnerable ring stage. These adaptations are closely linked to the genetic determinants of resistance.
The mechanism of action for artemisinin involves its activation by heme, a toxic byproduct of the parasite's digestion of host cell hemoglobin. engineering.org.cnnih.gov This activation generates free radicals that damage parasite proteins and other biomolecules, leading to cell death. wikipedia.org Resistant parasites have adapted by modulating their heme metabolism.
Studies on artemisinin-resistant Plasmodium yoelii (a murine malaria model) have shown that resistance is associated with significant alterations in heme metabolism and a reduction in hemozoin formation. plos.org Hemozoin is an inert crystalline form of heme, and its formation is a crucial detoxification pathway for the parasite. nih.govplos.org Resistant strains appear to rely on alternative heme detoxification pathways, possibly mediated by glutathione. plos.org In P. falciparum, PfKelch13 mutations lead to reduced hemoglobin endocytosis, which in turn lowers the amount of available heme for drug activation. biorxiv.orgasm.org This diminished heme pool is a key factor in the resistance phenotype, as less activated drug means less cellular damage. ajtmh.orgbiorxiv.org Furthermore, artemisinin and its adducts can inhibit the hemozoin formation process, suggesting that interference with this pathway is a component of the drug's action and a focal point for resistance mechanisms. nih.govplos.org
A hallmark of artemisinin resistance is the increased survival of early-stage parasites (rings) after a short pulse of drug exposure. oup.comnih.gov This is the basis for the in vitro Ring-stage Survival Assay (RSA), a key laboratory test for phenotyping resistance. nih.govasm.org In this assay, parasites with survival rates of over 1% after exposure to a high concentration of dihydroartemisinin (B1670584) (DHA) are considered resistant. asm.org
Resistant parasites can enter a state of quiescence or dormancy upon exposure to artemisinin during the ring stage. frontiersin.orgnih.gov This allows them to temporarily halt their development, evade the drug's lethal effects, and then resume growth once the drug has been cleared. nih.govnih.gov This dormant state is linked to an enhanced cellular stress response. nih.gov Mutations in PfKelch13 are associated with an upregulation of the unfolded protein response (UPR) pathway, which helps the parasite manage the proteotoxic stress induced by damaged proteins resulting from artemisinin activation. asm.orgnih.gov By enhancing their capacity to handle protein damage and entering a temporary dormant state, resistant ring-stage parasites can survive drug concentrations that are lethal to sensitive strains. frontiersin.orgajtmh.org
In Vitro and Animal Models for Studying Resistance Evolution
Understanding the complex mechanisms of artemisinin resistance relies heavily on the use of robust laboratory models. These models allow for controlled studies of resistance evolution, genetic manipulation, and phenotypic characterization.
In Vitro Models: The most widely used in vitro model involves the continuous culture of P. falciparum. This system has been instrumental in selecting for resistance in the laboratory and for performing genetic crosses to study the inheritance of resistance traits. nih.govpnas.org Key assays developed from this model include:
Ring-stage Survival Assay (RSA): The gold standard for phenotyping artemisinin resistance, the RSA measures the viability of 0-3 hour old ring-stage parasites after a 6-hour pulse of DHA. nih.govasm.org It correlates well with clinical delayed parasite clearance and the presence of PfKelch13 mutations. anr.frnih.gov Modifications like the extended recovery RSA (eRRSA) use qPCR for higher throughput. asm.org
Genetic Engineering: The development of CRISPR/Cas9 technology has revolutionized the study of resistance by allowing for the precise editing of the parasite genome. elifesciences.orgasm.org Researchers can introduce specific PfKelch13 mutations and other associated SNPs into sensitive parasite lines to confirm their causal role in resistance and to study their functional impact. elifesciences.orgmalariaworld.org
Animal Models: Rodent malaria models, such as Plasmodium berghei and Plasmodium chabaudi, provide an invaluable in vivo context for studying resistance that is not possible with in vitro cultures alone. plos.orgasm.org These models have been used to:
Select for genetically stable artemisinin resistance through drug pressure. plos.orgnih.gov
Confirm the causal role of K13 orthologous mutations in conferring resistance in vivo. asm.org
Study the impact of resistance on parasite fitness and transmission. elifesciences.orgasm.org
Evaluate the efficacy of new drug combinations to overcome resistance. asm.org
The Aotus monkey model, which can be infected with human P. falciparum, allows for the direct study of resistance phenotypes, such as parasite clearance half-life, in a primate host that more closely mimics human infection. pnas.org This model was used to demonstrate that the K13 C580Y mutation leads to longer parasite clearance times, confirming its role in clinical resistance. pnas.org
Preclinical Efficacy Research in in Vitro and in Vivo Non Human Models
In Vitro Efficacy Assessment in Parasitic Cultures
In vitro studies provide fundamental insights into the direct effects of compounds on parasite growth, viability, and specific life stages. These assessments are critical for identifying potent antiparasitic agents.
High-Throughput Screening for Parasite Growth Inhibition
High-throughput screening (HTS) assays are widely employed to identify compounds that inhibit the growth of various parasites. Artemisinin (B1665778) and its derivatives have been extensively screened against Plasmodium falciparum, the most virulent malaria parasite, as well as other protozoans. These compounds demonstrate potent parasite killing activity, often measured by their 50% inhibitory concentration (IC₅₀) rsc.orgasm.orgasm.org.
For instance, artemisinin nanoformulations, such as polycaprolactone-encapsulated artemisinin (ART-PCL) and lipid-based Large Unilamellar Vesicles (ART-LIPO), have shown significant in vitro parasite killing activity against Plasmodium falciparum. ART-LIPO exhibited comparable efficacy to artemisinin solubilized in ethanol (B145695) rsc.org. Studies on artemisinin-based hybrid drugs have also characterized their activity profiles against both drug-sensitive and drug-resistant Plasmodium falciparum strains, demonstrating parasite growth reduction asm.org.
Table 1: In Vitro Parasite Growth Inhibition by Artemisinin and Derivatives
| Compound/Formulation | Parasite Species | Assay/Measurement | Key Finding (IC₅₀ or % Inhibition) | Reference |
| Artemisinin (free) | P. falciparum | Growth Inhibition | Potent activity | rsc.orgasm.org |
| ART-PCL | P. falciparum | Killing Activity | Potent | rsc.org |
| ART-LIPO | P. falciparum | Killing Activity | Comparable to free ART in ethanol | rsc.org |
| Artemisinin | Leishmania major | Apoptosis | 16.04% at 10 µg/ml, 81.83% at 100 µg/ml (48h) | nih.gov |
| Artemisinin | Leishmania spp. | IC₅₀ | 0.21 to 0.58 mg/mL (ethanolic extract of Artemisia indica) | nih.gov |
| Artemisinin | Leishmania spp. | IC₅₀ | 50 µg/mL (for L. donovani promastigotes) | nih.gov |
| Artemisia annua infusion | P. berghei-GFP schizonts | % Inhibition | 10 g/L completely cleared parasites | nih.gov |
| Artemisia annua infusion | P. falciparum infected human primary hepatocytes | % Inhibition | 10 g/L cleared all P. falciparum schizonts | nih.gov |
Assays for Stage-Specific Parasite Clearance and Viability
Artemisinin compounds are known for their rapid action across various parasite life stages, particularly the early ring stages of Plasmodium falciparum parasite-journal.orgpnas.orgwho.int. This stage-specific susceptibility is a hallmark of artemisinin efficacy, leading to a faster parasite clearance compared to other antimalarial drug classes pnas.orgnih.gov.
Studies have shown that artemisinins target the early erythrocytic parasite stages, which differentiates them from most other antimalarial drugs that primarily affect later stages parasite-journal.org. Reduced susceptibility to artemisinin in the ring-stage parasites is a key characteristic of artemisinin resistance, leading to prolonged parasite clearance times in vivo pnas.orgnih.govwho.intasm.orgnih.gov. This resistance is often associated with mutations in the PfKelch13 gene nih.govwho.intelifesciences.org.
In in vitro assays, artemisinin and its derivatives have been shown to inhibit the expression of early genes necessary for viral replication in adenoviral infections, demonstrating a dose- and time-dependent reduction in viral replication nih.gov. For malaria, the ability of artemisinins to induce dormancy in ring-stage parasites has been observed in vitro, where development can be arrested for extended periods plos.org.
In Vivo Efficacy Evaluation in Animal Models
Rodent Malaria Models (Plasmodium berghei, P. yoelii)
Rodent malaria models, particularly those involving Plasmodium berghei and Plasmodium yoelii, are widely used for in vivo antimalarial drug discovery and resistance studies rsc.orgveterinaryworld.orgmdpi.comnih.gov. These models allow for the assessment of drug efficacy in a complex biological environment, mimicking aspects of human malaria infection mdpi.com.
Studies using P. berghei infected mice have shown that artemisinin treatments lead to significant reductions in parasitemia rsc.orgveterinaryworld.org. For example, artemisinin nanoformulations demonstrated potent antimalarial activity in a mouse model of malaria, with ART-PCL and ART-LIPO showing 85.5% and 85.14% reduction in parasitemia, respectively, compared to untreated controls on day 9 post-infection rsc.org.
Artesunate (B1665782), an artemisinin derivative, has been used to treat mice infected with synchronous rodent malaria parasites P. vinckei petteri and P. v. vinckei to understand stage-specific effects and dormancy in vivo. These studies revealed that ring-stage parasites are the least susceptible to artesunate treatment and that dormant forms, similar to those observed in vitro, can occur in vivo plos.org. Research on Plasmodium yoelii has also been conducted to understand artemisinin resistance mechanisms, with resistant strains accumulating less radiolabeled drug in vitro nih.gov.
Measurement of Parasitemia Reduction and Host Survival
The primary indicators of in vivo efficacy in malaria models are the reduction in parasite load (parasitemia) and the improvement in host survival. Artemisinin and its derivatives are known for their rapid and substantial reduction of parasitemia parasite-journal.orgfrontiersin.org.
For example, in P. berghei infected mice, artemisinin nanoformulations significantly reduced parasitemia and increased the survival of infected mice rsc.org. Specifically, ART-PCL in combination with pyrimethamine (B1678524) or chloroquine (B1663885) increased the survival of P. berghei infected mice for over 34 days, effectively curing the infection rsc.org.
Table 2: In Vivo Efficacy of Artemisinin and Derivatives in Rodent Malaria Models
| Compound/Formulation | Parasite Species | Animal Model | Key Finding (Parasitemia Reduction / Survival) | Reference |
| Artemisinin | P. berghei | Male Albino Swiss mice | PCT after 3 days of treatment: P1: 0.362, P2: 0.120, P3: 0.140, P4: 0.140 (% parasitemia on D5) | veterinaryworld.orgnih.gov |
| ART-PCL | P. berghei | Mouse Malaria Model | 85.5% reduction in parasitemia (Day 9 post-infection) | rsc.org |
| ART-LIPO | P. berghei | Mouse Malaria Model | 85.14% reduction in parasitemia (Day 9 post-infection) | rsc.org |
| ART-PCL + Pyrimethamine/Chloroquine | P. berghei | Mouse Malaria Model | Increased survival (>34 days), effectively cured mice | rsc.org |
| Artesunate | P. vinckei | Mice | Ring-stage parasites least susceptible; dormant forms observed; impacts recrudescence | plos.org |
| Artemisinin-loaded SLNs | L. infantum | BALB/c mice | Liver: 84.7 ± 4.9% inhibition, Spleen: 85.0 ± 3.1% inhibition (20 mg/kg) | nih.gov |
Evaluation of Novel Artemisinin G Derivatives in Animal Infection Models
The development of novel artemisinin derivatives aims to enhance efficacy, overcome resistance, and improve pharmacokinetic properties researchgate.netnih.gov. While specific studies focusing solely on "this compound derivatives" as a distinct class are limited in the general literature, the broader research on novel artemisinin-like compounds is highly relevant.
Researchers have synthesized and evaluated various novel artemisinin-like derivatives for their in vitro cytotoxic effects and in vivo anti-angiogenic properties using models such as zebrafish embryos nih.gov. These efforts have led to the identification of compounds that are stable, easily synthesized, and potentially more active than commonly used artemisinins, with the goal of overcoming drug-resistance pathways nih.gov.
Beyond malaria, artemisinin and its derivatives have shown therapeutic efficacy against other parasitic infections in animal models, including leishmaniasis, schistosomiasis, and toxoplasmosis jgiass.commdpi.comresearchgate.netnih.govnih.gov. For instance, artemisinin has demonstrated efficacy in alleviating visceral leishmaniasis in infected mice, showing improvements in liver pathology jgiass.com. Novel delivery systems, such as artemisinin-loaded solid lipid nanoparticles (SLNs), have shown superior antileishmanial efficacy in L. infantum-infected BALB/c mice compared to free artemisinin, significantly diminishing parasite burden in the liver and spleen nih.gov. These studies underscore the ongoing efforts to develop and evaluate new artemisinin-based compounds for a wide range of infectious diseases in animal models.
Structure Activity Relationship Sar and Computational Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov These models are crucial for predicting the potency of novel compounds and understanding the structural features essential for their activity. nih.gov
Various QSAR models have been developed for artemisinin (B1665778) and its analogues to predict their antimalarial and anticancer activities. nih.govmdpi.com Among the most utilized 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Hologram QSAR (HQSAR). nih.govnih.gov
In one significant study, CoMFA and HQSAR methodologies were applied to a large dataset of 211 artemisinin analogues to develop predictive models for in vitro antimalarial activity. nih.govresearchgate.net The statistical quality of these models is typically assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govnih.gov For a model to be considered robust, a q² value greater than 0.5 is generally required. nih.gov The CoMFA models were developed based on different conformational hypotheses, including the molecule's X-ray structure and its docked conformation with heme. nih.gov Both CoMFA and HQSAR were found to generate statistically excellent models with good predictive ability for test sets of compounds. nih.gov
Another study focusing on the anticancer activity of artemisinin derivatives against non-small-cell lung adenocarcinoma A549 cells also successfully established CoMFA and HQSAR models, among others. nih.gov The results indicated that these 3D-QSAR models were highly suitable for describing the structure-activity relationships of these derivatives. nih.gov
Table 1: Examples of QSAR Models Developed for Artemisinin Analogues This table is interactive. You can sort and filter the data.
| Model Type | Application | Key Statistical Parameters (Example Values) | Reference |
|---|---|---|---|
| CoMFA | Antimalarial Activity | q² > 0.5, r² > 0.9 | nih.gov |
| HQSAR | Antimalarial Activity | q² > 0.5, r² > 0.9 | nih.gov |
| CoMSIA | Anticancer Activity (A549 cells) | q² = 0.567, r² = 0.968 | nih.gov |
| Topomer CoMFA | Anticancer Activity (A549 cells) | q² = 0.559, r² = 0.921 | nih.gov |
| MLR | Antimalarial Activity | r² up to 0.92 | nih.govmdpi.com |
QSAR studies identify key molecular descriptors—physicochemical or structural properties—that correlate with biological activity. nih.govresearchgate.net For artemisinin and its derivatives, several descriptors have been found to be significant. In studies predicting antimalarial activity, important descriptors included Hydration Energy (HE), the charge on specific oxygen atoms (e.g., QO11), and certain torsion angles. researchgate.net The maximum rate of R/Sanderson Electronegativity (RTe+) was also identified as a significant descriptor, providing insights into the molecular properties that should be considered when designing new antimalarial agents. nih.govresearchgate.net
In the context of anticancer activity, QSAR models have highlighted the importance of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov For instance, CoMSIA contour maps can suggest where bulky groups are favored or disfavored, or where hydrophobic groups would improve activity. nih.gov Such analyses provide a structural explanation for the observed biological activities and guide further chemical modifications. researchgate.net
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as Artemisinin G, might bind to a biological target and to analyze the stability and energetics of this interaction over time. nih.gov
The biological activity of artemisinins is believed to be initiated by the cleavage of the endoperoxide bridge, a process thought to be mediated by ferrous iron (Fe²⁺), most notably from heme within the malaria parasite. mdpi.comresearchgate.net Molecular docking studies have been performed to investigate the interaction between artemisinin and heme. mdpi.comresearchgate.net These simulations show that artemisinin typically approaches the iron center of heme with its O1 oxygen of the endoperoxide linkage, a mechanism driven by steric factors. researchgate.net
Beyond heme, other potential targets have been investigated. One prominent target is the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA), known as PfATP6 in Plasmodium falciparum. nih.govnih.gov Artemisinin has been shown to inhibit PfATP6. nih.govnih.gov Docking studies suggest that artemisinin analogues bind to a hydrophobic pocket within the transmembrane region of PfATP6, thereby interfering with calcium transport. nih.govresearchgate.net
For the anticancer effects of artemisinins, the Vascular Endothelial Growth Factor Receptor (VEGFR) has been explored as a potential target due to the anti-angiogenic properties of these compounds. nih.govnih.gov Molecular docking of artemisinin derivatives to VEGFR1 and VEGFR2 has been performed, showing that these compounds can bind to the receptors with significant affinity. nih.gov A statistically significant inverse relationship was found between the in silico binding energies to VEGFR1 and the in vivo anti-angiogenic activity for a set of derivatives, validating the docking predictions. nih.gov
Molecular dynamics (MD) simulations are used to analyze the stability of the ligand-receptor complex and observe conformational changes upon binding. nih.gov For artemisinin derivatives docked into targets like PfATP6, MD simulations help to refine the binding poses and calculate binding free energies. nih.govresearchgate.net
Binding affinity calculations, often using methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) model, provide a quantitative estimate of how strongly a ligand binds to its target. nih.gov For the interaction with PfATP6, studies have shown that the van der Waals energy (ΔGvdW) is the most significant contributor to the binding affinity, indicating that the binding of artemisinin derivatives to this target is predominantly hydrophobic in nature. nih.govresearchgate.net Similarly, for interactions with myeloid differentiation protein 2 (MD-2), a component of the innate immune system, van der Waals forces were found to be the major contributor to the binding free energy. nih.gov These simulations reveal that the binding of artemisinin and its derivatives can reduce the conformational flexibility of certain regions of the target protein, thereby inhibiting its function. nih.gov
Table 2: Investigated Biological Targets for Artemisinin Analogues via Molecular Docking This table is interactive. You can sort and filter the data.
| Target | Associated Activity | Key Findings from Docking/Simulations | Reference |
|---|---|---|---|
| Heme | Antimalarial | O1 of endoperoxide bridge interacts with Fe²⁺ center. | mdpi.comresearchgate.net |
| SERCA (PfATP6) | Antimalarial | Binding in a transmembrane hydrophobic pocket; interaction is primarily hydrophobic. | nih.govnih.govresearchgate.net |
| VEGFR1/VEGFR2 | Anti-angiogenic/Anticancer | Binding affinities correlate with anti-angiogenic activity. | nih.govnih.gov |
| MD-2 | Anti-inflammatory | Binding in a hydrophobic cavity reduces conformational changes in the protein. | nih.gov |
| BCL-2, CDK-4 | Anticancer | Investigated as potential targets for bivalent artemisinin ligands. | nih.gov |
Rational Design of this compound Analogues Based on SAR Insights
The insights gained from SAR and computational studies, such as QSAR and molecular docking, provide a foundation for the rational design of new this compound analogues with potentially improved potency and more favorable pharmacokinetic properties. nih.govmdpi.com By understanding which structural features and physicochemical properties are crucial for activity, medicinal chemists can make targeted modifications to the parent structure. researchgate.net
For example, QSAR models that highlight the importance of specific steric or electronic properties can guide the introduction of new functional groups at specific positions on the artemisinin scaffold. nih.gov If a model indicates that a bulky, hydrophobic group is favorable in a certain region, analogues can be synthesized with various alkyl or aryl substitutions at that position. nih.govresearchgate.net Similarly, if docking studies reveal a key hydrogen bond interaction with a target receptor, modifications can be made to enhance this interaction, potentially leading to higher binding affinity and greater potency. nih.gov
This computational-driven approach increases the efficiency of the drug discovery process, allowing researchers to prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity, thereby saving time and resources compared to traditional trial-and-error synthesis. mdpi.commdpi.com The development of artemisinin derivatives containing fluorine atoms or the creation of bivalent ligands are examples of strategies guided by the pursuit of enhanced biological activity based on foundational SAR principles. nih.govresearchgate.net
Design of Structurally Simplified Peroxide Analogues
Key strategies in the design of simplified peroxide analogues include:
Scaffold Simplification: Researchers have worked on creating analogues that maintain the endoperoxide bridge but have a less complex carbon skeleton. This can involve reducing the number of chiral centers and rings, which simplifies the total synthesis process.
Modification of the Lactone Ring: The lactone moiety in artemisinin has been a frequent target for modification. Replacing it with other functional groups can influence the compound's pharmacokinetic profile.
Introduction of Diverse Substituents: The introduction of various alkyl, aryl, or other functional groups at different positions of the simplified scaffold allows for the fine-tuning of the molecule's electronic and steric properties, which can impact its interaction with biological targets.
Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, play a pivotal role in the rational design of these simplified analogues. These methods help in predicting the biological activity of novel compounds before their synthesis, thereby saving time and resources. For instance, molecular docking can be used to simulate the binding of designed analogues to potential protein targets, providing insights into the interactions that are crucial for activity.
While the direct synthesis and evaluation of simplified peroxide analogues of this compound are not documented, the extensive research on other artemisinin derivatives provides a solid framework for any future investigations in this area.
Synthesis and Evaluation of Dimeric and Trimeric Forms
The synthesis of dimeric and trimeric forms of artemisinin derivatives has emerged as a promising strategy to enhance their therapeutic potential, including antimalarial, anticancer, and antiviral activities. Although specific studies on the dimerization or trimerization of this compound are not found in the reviewed literature, the general principles and findings from related artemisinin compounds offer valuable insights.
The rationale behind creating these higher-order structures is multifold:
Increased Potency: By linking two or more artemisinin units, the resulting molecule can have a higher local concentration of the active endoperoxide pharmacophore, potentially leading to enhanced efficacy.
Overcoming Drug Resistance: Dimeric and trimeric forms may have different mechanisms of action or cellular uptake pathways compared to their monomeric counterparts, which could help in combating drug-resistant strains of pathogens.
Modulation of Physicochemical Properties: The linker used to connect the artemisinin units can be varied to optimize properties such as solubility and stability.
The synthesis of these complex molecules typically involves coupling reactions between suitably functionalized artemisinin precursors. For example, derivatives of artesunic acid or dihydroartemisinin (B1670584) are often used as starting materials. lavierebelle.org
Studies on various artemisinin-derived dimers and trimers have demonstrated significant improvements in biological activity. For instance, certain dimers have shown superior antimalarial activity compared to their parent compounds. lavierebelle.org Similarly, some dimeric and trimeric forms have displayed potent anticancer activity against various cell lines, in some cases surpassing the efficacy of established chemotherapy drugs. lavierebelle.orgnih.gov
The evaluation of these dimeric and trimeric forms involves a battery of in vitro and in vivo assays to determine their efficacy and selectivity. Key parameters that are assessed include the half-maximal inhibitory concentration (IC50) against different parasite strains or cancer cell lines.
The table below summarizes the activity of some representative artemisinin-derived dimers and trimers from the literature, which can serve as a reference for the potential of similar modifications to this compound.
| Compound | Target | IC50 | Reference |
| Dimer 4 | Plasmodium falciparum 3D7 | 2.6 nM | lavierebelle.org |
| Artesunic acid (monomer) | Plasmodium falciparum 3D7 | 9.0 nM | lavierebelle.org |
| Dimer 5 | CCRF-CEM leukemia cells | 0.002 µM | lavierebelle.orgnih.gov |
| Trimer 6 | CCRF-CEM leukemia cells | up to 0.002 µM | lavierebelle.orgnih.gov |
| Trimer 7 | CCRF-CEM leukemia cells | up to 0.002 µM | lavierebelle.orgnih.gov |
| Doxorubicin | CEM/ADR5000 leukemia cells | 1.61 µM | lavierebelle.orgnih.gov |
| Trimer 6 | Human Cytomegalovirus (HCMV) | 0.04 µM | lavierebelle.orgnih.gov |
| Ganciclovir | Human Cytomegalovirus (HCMV) | 2.6 µM | lavierebelle.orgnih.gov |
These findings underscore the potential of creating dimeric and trimeric forms of this compound to develop novel therapeutic agents with enhanced potency and a broader spectrum of activity.
Pharmacokinetic and Pharmacodynamic Research in Preclinical Models
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Systems
The ADME profile of a drug determines its concentration and persistence in the body, which are critical factors for its efficacy. Studies in various animal species have characterized the journey of artemisinin (B1665778) compounds from administration to elimination.
Artemisinin itself is characterized by poor pharmacokinetic properties, including low oral bioavailability. wikipedia.org This is partly attributed to its poor solubility and significant metabolic breakdown by enzymes in the liver and intestines. plos.org However, research in mouse models has shown that the bioavailability of artemisinin can be dramatically increased when administered as part of the dried whole plant (Artemisia annua). plos.org
One study found that oral delivery of dried A. annua leaves to mice resulted in a 40-fold increase in the bioavailability of artemisinin in the blood compared to the administration of the pure, synthesized drug. plos.org This enhancement is thought to result from the synergistic effects of other compounds within the plant, such as flavonoids, which may inhibit intestinal and hepatic cytochrome P450 enzymes that would otherwise metabolize the artemisinin. plos.orgmdpi.com In rats, the oral bioavailability of pure 10-deoxoartemisinin, a derivative, was found to be approximately 26.1%. acs.org
Further research using quantitative whole-body autoradiography on rats administered 14C-labeled artesunate (B1665782) showed that radioactivity levels in the brain were more than double those in the plasma. scispace.com The half-life of the compound's radioactivity in brain tissue was also significantly longer than in plasma (94.2 hours vs. 63.7 hours), indicating retention in the central nervous system. scispace.com In another study, intramuscular injection of 14C-arteether in rats led to the highest levels of radioactivity in the intestinal tract, liver, and kidneys 24 hours after dosing. scispace.com
Artemisinin and its semi-synthetic derivatives (artesunate, artemether) function as prodrugs. who.int They are rapidly and extensively converted in the bloodstream and liver to their biologically active metabolite, dihydroartemisinin (B1670584) (DHA). wikipedia.org DHA itself is more potent as an antimalarial agent than the parent compounds. wikipedia.org This biotransformation is primarily catalyzed by enzymes belonging to the cytochrome P450 family, specifically CYP2A6, CYP3A4, and CYP3A5. wikipedia.org DHA is eventually further metabolized into inactive products like deoxyartemisinin (B22630) and deoxydihydroartemisinin. wikipedia.org
The biosynthesis of artemisinin in the Artemisia annua plant originates from the isoprenoid pathway. oup.com The precursor molecule farnesyl diphosphate (B83284) (FPP) is converted into amorpha-4,11-diene by the enzyme amorpha-4,11-diene synthase (ADS). researchgate.netmdpi.com A series of subsequent enzymatic reactions, involving cytochrome P450 monooxygenase (CYP71AV1) and other enzymes, ultimately leads to the formation of dihydroartemisinic acid, which is the direct precursor to artemisinin. oup.comfrontiersin.org
The clearance of artemisinin compounds from the body is rapid. Pharmacokinetic studies in healthy human subjects, which are informed by preclinical animal data, show high oral clearance. asm.org In preclinical species, metabolites are eliminated from the body through both renal and fecal routes. Studies in rats showed that artemisinin and mefloquine (B1676156) metabolites are excreted in the feces, while their conjugates also appear in urine. scielo.br Research in rats has also revealed a gender-dependent difference in elimination, with female rats excreting significantly more artemisinin in their urine over an 8-hour period compared to male rats when administered the compound via dried A. annua leaves. mdpi.com
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Animal Studies
PK/PD modeling integrates the data on drug concentration over time (pharmacokinetics) with the drug's effect on the parasite (pharmacodynamics). nih.gov Animal infection models, primarily murine malaria, are invaluable for developing these models because they allow for intensive sampling and testing of various dosing regimens that would not be feasible in humans. nih.govoup.com
Mechanism-based models have been developed to describe the time course of parasite growth and the rate of parasite killing by artemisinin derivatives in mice infected with P. berghei. oup.comresearchgate.net These models can successfully predict the parasiticidal activity of different dosing schedules and combination therapies. oup.com
A key finding from these models is that the efficacy of artemisinin is driven by the maximum concentration (Cmax) achieved in the blood, rather than the total time the concentration remains above a minimum inhibitory level (TMIC). nih.gov This was demonstrated in an in vitro system that mimics in vivo drug fluctuations and confirmed in a P. berghei mouse malaria model using artesunate. nih.gov This Cmax-dependent action explains the high efficacy of artemisinins despite their very short half-lives in the body. nih.gov In studies with P. chabaudi in mice, a single dose of whole-plant A. annua (containing 24 mg/kg artemisinin) was shown to reduce parasitemia more effectively than a comparable dose of the purified drug, linking the enhanced bioavailability directly to improved parasitological outcomes. plos.org
Development of Predictive Preclinical PK/PD Models
The development of new antimalarial agents, such as derivatives of artemisinin, relies heavily on predictive preclinical pharmacokinetic/pharmacodynamic (PK/PD) models. nih.govfrontiersin.org These mathematical models are crucial for translating data from in vitro experiments and animal studies into predictions of a drug's efficacy and optimal dosing regimens for initial human trials. nih.gov
The process begins with generating preclinical data from several sources:
In Vitro Drug Efficacy: Initial high-throughput screening determines a compound's potency against parasite cultures, establishing key parameters like the 50% inhibitory concentration (IC50). nih.gov
Parasite Growth Dynamics: Mechanistic models incorporate data on the natural lifecycle and growth rate of the malaria parasite. oup.comresearchgate.net
Animal Pharmacokinetic Studies: Studies in animal models, typically mice or rats, are conducted to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov These studies determine parameters such as clearance, volume of distribution, and bioavailability.
By integrating these datasets, researchers can construct a PK/PD model. nih.gov A common approach for antimalarials is the Emax model, which relates drug exposure—often measured as the area under the concentration-time curve (AUC) or the maximum concentration (Cmax)—to the antiparasitic effect. nih.gov For instance, a single-compartment PK model with saturable absorption might be used to predict blood concentration profiles, which are then linked to efficacy outcomes like parasite reduction or survival rates in murine models. nih.gov
These preclinical models serve to select the most promising drug candidates, design first-in-human studies, and predict the human efficacious exposure, thereby streamlining the drug development process. nih.govnih.gov
Factors Influencing Preclinical Pharmacokinetics
The preclinical pharmacokinetic profile of artemisinin and its derivatives is not static; it is influenced by a range of physiological and formulation-related factors. Understanding these variables is critical for the accurate interpretation of preclinical data and for designing effective drug delivery systems.
Interspecies and Gender Differences in Metabolic Profiles
Significant variability in the metabolism and pharmacokinetics of artemisinin has been observed between different species and sexes in preclinical models.
Research in Sprague-Dawley rats has revealed marked gender differences in artemisinin metabolism. nih.gov Following intraperitoneal administration, the total exposure to artemisinin (AUC) was found to be two-fold higher in female rats compared to males. nih.gov This difference is attributed to a significantly faster metabolic rate in males; the disappearance of artemisinin was 3.9-fold greater in liver microsomes from male rats. nih.govnih.gov This faster metabolism in males is linked to the activity of specific cytochrome P450 enzymes, namely CYP2C11 and CYP3A2. nih.gov In contrast, human metabolism of artemisinin is primarily mediated by CYP2B6 and CYP3A4. pharmgkb.orgnih.gov
Furthermore, plasma protein binding also differs between sexes in rats, with a lower unbound fraction of artemisinin in males (8.8%) compared to females (11.7%), which can affect the drug's distribution and availability to exert its effect. nih.gov These sex-dependent differences highlight the necessity of including both male and female animals in preclinical toxicology and pharmacokinetic studies to ensure a comprehensive assessment. nih.govnih.gov
| Parameter | Male Sprague-Dawley Rat | Female Sprague-Dawley Rat | Significance |
|---|---|---|---|
| Artemisinin AUC (after IP admin) | Lower | 2-fold Higher | p < 0.001 |
| Metabolic Disappearance (in liver microsomes) | 3.9-fold Greater | Lower | - |
| Key Metabolic Enzymes | CYP2C11, CYP3A2 | - | - |
| Unbound Fraction in Plasma | 8.8% (± 2.0%) | 11.7% (± 2.2%) | p < 0.001 |
Impact of Formulation and Route of Administration on Preclinical PK
Different routes of administration have been explored in preclinical and clinical studies for artemisinin and its derivatives:
Intravenous (IV): IV administration bypasses absorption barriers, providing complete bioavailability, and is often used as a reference in pharmacokinetic studies. nih.gov
Intramuscular (IM): Oil-based formulations are often used for IM injections of lipophilic derivatives like artemether (B1667619) and arteether. pharmgkb.org
Intraperitoneal (IP): This route is frequently used in rodent studies and can result in different pharmacokinetic profiles compared to other routes, as highlighted by the significant sex differences observed after IP but not IV administration of artemisinin in rats. nih.gov
Advanced Analytical Methodologies for Artemisinin G Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for isolating and quantifying artemisinin (B1665778) G from complex biological or plant matrices, ensuring its purity and accurate measurement mmv.orgresearchgate.netacgpubs.orgnih.gov.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV, ELSD, MS)
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of artemisinins, including Artemisinin G. Given that artemisinin and its direct derivatives often lack a strong chromophore, various detection methods are employed to achieve the required sensitivity and specificity researchgate.netneliti.comnih.govmedcraveonline.com.
UV Detection: Direct UV detection of artemisinin is challenging due to its low extinction coefficient neliti.comnih.govmedcraveonline.com. To overcome this, indirect methods involving chemical derivatization are often used. This typically involves an acid- or alkali-catalyzed decomposition of artemisinin into a UV-absorbing compound (e.g., Q260), which can then be detected at wavelengths such as 210-216 nm or 254 nm mmv.orgresearchgate.netnih.govmedcraveonline.com. HPLC-UV is considered suitable for assessing the purity of bulk artemisinin but may face limitations when analyzing complex extracts due to potential interferences from other compounds mmv.org. Common chromatographic conditions include C18 reversed-phase columns (e.g., 250 mm length, 5 µm particle size) and mobile phases like acetonitrile:water mixtures (e.g., 65:35 % v/v or 50:50 v/v) mmv.orgresearchgate.netmedcraveonline.com.
Evaporative Light Scattering Detection (ELSD): HPLC-ELSD is a robust method for the routine quantification of artemisinin in plant extracts, offering an advantage as it does not rely on the analyte's chromophore mmv.orguniversiteitleiden.nl. This detection method provides good accuracy and is capable of identifying certain impurities mmv.org.
Mass Spectrometry (MS) Detection: Coupling HPLC with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) provides superior sensitivity and specificity, which is critical for the analysis of impurities and low concentrations of artemisinin and its derivatives mmv.orgresearchgate.netneliti.comuniversiteitleiden.nljapsonline.comjapsonline.comnih.govresearchgate.net. Electrospray ionization (ESI) in positive ion mode is a common interface japsonline.comjapsonline.comnih.gov. LC-MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, enhances detection by monitoring specific precursor-to-product ion transitions nih.gov. For artemisinin, the ammonium (B1175870) adduct ([M+NH4]+) at m/z 300.4 often yields a product ion at m/z 209.4 nih.gov. For this compound, LC-HRMS (High-Resolution Mass Spectrometry) has been specifically employed for its structural elucidation as a metabolite nih.gov.
Table 1: Representative HPLC Parameters for Artemisinin Analysis (Applicable to this compound)
| Parameter | HPLC-UV (Indirect) | HPLC-ELSD | HPLC-MS/MS (ESI+) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) mmv.orgresearchgate.net | C18 | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) japsonline.com |
| Mobile Phase | Acetonitrile:Water (65:35 v/v or 50:50 v/v) mmv.orgmedcraveonline.com | Acetonitrile:Water (65:35 v/v) mmv.org | Methanol:0.2% Formic Acid (Gradient) japsonline.com |
| Flow Rate | 1.0 mL/min researchgate.netmedcraveonline.com | 1.0 mL/min mmv.org | 0.2 mL/min japsonline.com |
| Detection Wavelength | 210-216 nm, 254 nm (after derivatization) mmv.orgresearchgate.netmedcraveonline.com | Not applicable (Light Scattering) | MRM mode (e.g., m/z 300.4 → 209.4 for ART) nih.gov |
| Sample Preparation | Chemical derivatization (NaOH/Acetic Acid) researchgate.net | Exhaustive extraction mmv.org | Liquid-liquid extraction nih.gov |
| Application | Purity check of bulk artemisinin mmv.org | Quantification in plant extracts mmv.org | Impurity analysis, low concentration mmv.orgnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is primarily employed for the analysis of volatile compounds. While artemisinin itself is generally considered non-volatile and may not be readily detected by GC-MS tandfonline.com, this technique is invaluable for profiling other volatile sesquiterpenoids and monoterpenes present in Artemisia annua that are precursors or co-exist with artemisinin and its derivatives tandfonline.comnih.govmdpi.com. GC-MS has been used to identify numerous volatile compounds in Artemisia annua extracts, including artemisia ketone, camphor, and 1,8-cineole mdpi.com. Crucially, GC-MS has been explicitly utilized as a spectroscopic method for the structural elucidation of artemisinin metabolites, which includes this compound nih.gov. This highlights its role in understanding the broader metabolic context of this compound.
Thin Layer Chromatography (TLC) for Qualitative and Quantitative Applications
Thin Layer Chromatography (TLC) offers a simple, rapid, and cost-effective approach for both qualitative and semi-quantitative analysis of artemisinin and its derivatives mmv.orgresearchgate.netnih.govuniversiteitleiden.nloup.commmv.orgnih.govplos.orgresearchgate.net.
Qualitative Applications: TLC is effective for separating artemisinin from other plant components, providing a phytochemical fingerprint nih.govresearchgate.net. Visualization of artemisinins on TLC plates often requires post-derivatization using spray reagents. Common reagents include 4-methoxybenzaldehyde (B44291) (anisaldehyde reagent), which produces characteristic colors (e.g., fuchsia for artemisinin) upon reaction with peroxides oup.complos.orgresearchgate.net. Silver nitrate (B79036) TLC has also been reported for visualization plos.org.
Quantitative Applications: Densitometric TLC, particularly High-Performance Thin Layer Chromatography (HPTLC), can be used for quantitative analysis nih.govresearchgate.net. While TLC methods may sometimes underestimate artemisinin content compared to HPLC mmv.orgnih.gov, they are advantageous when the analyte lacks a chromophore, employing specific derivatization and fluorescence measurement for detection and quantification over a wide concentration range researchgate.net. TLC methods have been validated for linearity, selectivity, precision, and accuracy, making them suitable for quality control of raw plant extracts, especially in resource-limited settings nih.gov.
Spectroscopic and Spectrometric Approaches for Structural Characterization
Spectroscopic and spectrometric techniques are pivotal for the unambiguous structural characterization of this compound, providing detailed insights into its molecular architecture and enabling the tracing of its biosynthetic origins.
Mass Spectrometry (LC/MS/MS, Ion Trap ESI-MSn) for Identification and Quantification
Mass spectrometry, particularly when coupled with liquid chromatography (LC/MS/MS) or utilizing ion trap technology (ESI-MSn), is indispensable for the definitive identification and quantification of artemisinin and its metabolites, including this compound mmv.orgresearchgate.netneliti.comuniversiteitleiden.nljapsonline.comjapsonline.comnih.govresearchgate.net. Its high sensitivity and ability to provide structural information through fragmentation patterns are key advantages.
LC/MS/MS: This technique allows for highly sensitive and specific determination by monitoring characteristic precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode nih.gov. For example, in the analysis of artemisinin, the ammonium adduct ([M+NH4]+) at m/z 300.4 is often monitored, fragmenting to a product ion at m/z 209.4 nih.gov.
Ion Trap ESI-MSn: Ion trap mass spectrometers offer the capability for sequential fragmentation (MSn), providing extensive structural information through detailed fragmentation patterns japsonline.comjapsonline.comresearchgate.net. This is particularly valuable for the structural elucidation of complex natural products and their derivatives. For instance, the protonated ion of artemisinin (m/z 283) exhibits characteristic fragments such as m/z 265, 247, 229, 223, and 219 japsonline.com. For this compound, LC-HRMS (High-Resolution Mass Spectrometry) has been specifically used to elucidate its structure as an artemisinin metabolite nih.gov.
Table 2: Representative Mass Spectrometry Parameters for Artemisinin Analysis (Applicable to this compound)
| Parameter | LC-MS/MS (ESI+) | Ion Trap ESI-MSn (Positive Ion Mode) |
| Instrument | Sciex API 4000 LC/MS/MS nih.gov | Bruker Daltonik Esquire-LC ion trap MS japsonline.com |
| Ionization | Electrospray Ionization (ESI) TurboIonSpray nih.gov | Electrospray Ionization (ESI) japsonline.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov | Auto-MSn mode japsonline.com |
| Precursor Ion (Artemisinin) | m/z 300.4 ([M+NH4]+) nih.gov | m/z 283 ([M+H]+) japsonline.com |
| Product Ions (Artemisinin) | m/z 209.4 nih.gov | m/z 265, 247, 229, 223, 219 japsonline.com |
| Application | Quantification in biological fluids nih.gov | Identification and structural confirmation japsonline.comresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Biosynthetic Pathway Tracing
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of natural products, including artemisinin and its derivatives like this compound nih.govuniversiteitleiden.nlmdpi.commsu.edufrontiersin.org. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed.
Structural Elucidation: 1D NMR spectra, such as ¹H NMR, provide a general overview of the compounds present, while ¹³C NMR is particularly useful for resolving signal overlaps and characterizing metabolites like terpenes frontiersin.org. For complex structures like this compound, 2D NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) are crucial. These experiments provide detailed information on proton-proton, proton-carbon, and long-range correlations, enabling the complete assignment of signals and confirmation of the molecular connectivity and stereochemistry nih.gov. Specifically, 1D and 2D NMR have been used to elucidate the structure of artemisinin metabolites, including this compound nih.gov.
Biosynthetic Pathway Tracing: NMR, especially when combined with isotopic labeling (e.g., using ¹³C-enriched precursors), is a powerful tool for tracing the incorporation of metabolic intermediates and elucidating complex biosynthetic pathways msu.edufrontiersin.org. For this compound, ¹H NMR spectroscopy has been specifically applied to monitor the time-course biotransformation of artemisinin, providing insights into its formation pathway nih.gov. Quantitative NMR (qNMR) offers a rapid and reproducible method for quantifying artemisinin in Artemisia annua samples, utilizing an internal standard nih.govuniversiteitleiden.nl.
Table 3: Key NMR Applications for this compound Research
| NMR Technique | Application | Specific Mention for this compound |
| 1D NMR (¹H, ¹³C) | Overview of major compounds, resolving signal overlaps, characterizing terpenes frontiersin.org | Structural elucidation of artemisinin metabolites nih.gov |
| 2D NMR | Comprehensive structural elucidation, determination of molecular connectivity and stereochemistry nih.gov | Structural elucidation of artemisinin metabolites nih.gov |
| Isotopic Labeling (e.g., ¹³C) | Tracing precursor incorporation, elucidating biosynthetic pathways msu.edufrontiersin.org | Implied for tracing biotransformation pathways nih.gov |
| Quantitative NMR (qNMR) | Rapid and reproducible quantification of artemisinin and related compounds in complex samples nih.govuniversiteitleiden.nl | Applicable for quantification of this compound nih.govuniversiteitleiden.nl |
Novel Sensor Technologies and Miniaturized Analytical Systems
Novel sensor technologies and miniaturized analytical systems offer significant advantages for the rapid, sensitive, and selective detection of chemical compounds, including those structurally related to artemisinin. These advancements are crucial for research applications, enabling high-throughput analysis and on-site monitoring. While the request pertains to this compound, the development and application of these technologies have been extensively explored for Artemisinin (ART).
Miniaturized solid-phase extraction (SPE) techniques, such as microextraction by packed sorbent (MEPS), have been developed and optimized for the analysis of artemisinin content in various plant extracts. For instance, a MEPS protocol coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has shown high extraction yields (>85%), good precision (RSD < 3.5%), and accuracy (recovery 88–93%) for artemisinin, demonstrating its utility for analyzing active constituents in natural products. mdpi.comnih.gov
Electrochemical Biosensors for Rapid Detection
Electrochemical biosensors represent a promising avenue for the rapid and sensitive detection of analytes, offering advantages such as high sensitivity, fast response time, and low cost. mdpi.com Research in this area has largely focused on Artemisinin (ART).
A novel electrochemical sensor was constructed for the sensitive determination of artemisinin (ART) by in-situ polymerization of ART-imprinted membranes (ART-MIMs) on a graphene-modified glassy carbon electrode (GCE). nih.gov This sensor, termed ART-MIM/G/GCE, exhibited good selectivity, high sensitivity, and considerable resistance against artemisinin analogs such as dihydroartemisinin (B1670584) (DHA), artemether (B1667619) (ARM), and artesunate (B1665782) (ARTS). nih.gov The calibration graph for artemisinin determination was linear in the range of 1.0 × 10⁻⁸ mol L⁻¹ to 4.0 × 10⁻⁵ mol L⁻¹, with a detection limit of 2.0 × 10⁻⁹ mol L⁻¹. nih.gov The sensor also demonstrated good regeneration capabilities, retaining over 94% of its original response after 80 uses or 60 days of storage. nih.gov
Another electrochemical MIP-based sensor utilized electropolymerization of o-phenylenediamine (B120857) (o-PD) in the presence of artemisinin on a gold wire surface. researchgate.net This sensor achieved a detection limit of 0.01 µM in buffer and 0.02 µM in plant matrix, showing high specificity for artemisinin with a dissociation constant of 7.3 × 10⁻⁹ M. researchgate.net
Table 1: Performance Characteristics of Electrochemical Biosensors for Artemisinin (ART)
| Sensor Type | Linear Range (mol L⁻¹) | Detection Limit (mol L⁻¹) | Selectivity Against Analogs | Regeneration/Stability |
| ART-MIM/G/GCE nih.gov | 1.0 × 10⁻⁸ to 4.0 × 10⁻⁵ | 2.0 × 10⁻⁹ | High (vs. DHA, ARM, ARTS) | >94% response after 80 uses or 60 days nih.gov |
| MIP-o-PD/Au wire researchgate.net | Not specified | 0.01 µM (buffer), 0.02 µM (plant matrix) | High (vs. other drugs) | High stability researchgate.net |
Molecular Imprinting Polymers for Selective Extraction and Analysis
Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered with specific recognition sites for a target analyte, making them highly selective for extraction and analysis. mdpi.commdpi.com Research on MIPs for artemisinin has demonstrated their potential for selective separation from complex natural matrices.
MIPs have been prepared using artemisinin as the template molecule, styrene (B11656) as the functional monomer, and ethylene (B1197577) glycol dimethacrylate (EGDMA) as the cross-linker through thermal polymerization. tandfonline.com These polymers exhibited selective rebinding capabilities for artemisinin, with a maximum static adsorption capacity of 8.46 mg g⁻¹. tandfonline.com The application of these artemisinin-imprinted polymers in solid-phase extraction (SPE) has been shown to offer a novel method for the enrichment and determination of artemisinin from Artemisia annua L. mdpi.comtandfonline.comscilit.com
Computational simulations, such as density functional theory (DFT), have been employed to explain the selective recognition mechanism of molecularly imprinted nanocomposite membranes for artemisinin. mdpi.com These studies indicate that strong interactions between artemisinin and the imprinted polymer matrix contribute to the high adsorption capacity and selectivity of the MIPs. mdpi.com
Method Validation and Standardization for Research Applications
Method validation and standardization are critical steps to ensure the reliability, accuracy, and reproducibility of analytical procedures in research. For Artemisinin (ART), various analytical methods have undergone rigorous validation.
Reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated for the estimation of artemisinin in bulk drug. sciencescholar.usneliti.com These methods typically involve detection using a UV detector, often at wavelengths around 303 nm. sciencescholar.usneliti.com Validation parameters include accuracy, precision, specificity, linearity, and sensitivity. sciencescholar.usneliti.com For example, an RP-HPLC method for artemisinin demonstrated linearity over a concentration range of 5–100 µg/mL with an R² value close to one (0.999). neliti.com The method also showed high recovery and low relative standard deviation, confirming its suitability for quantitative analysis. neliti.com
Ultra-high pressure liquid chromatography (UPLC) methods coupled with mass spectrometry (MS) have also been developed and validated for artemisinin quantification, offering rapid and sensitive analysis. nih.gov UPLC/MS systems have shown linearity with correlation coefficients of no less than 0.9996 and a limit of quantification (LOQ) as low as 0.010 µg/mL for artemisinin. nih.gov
Enzyme-linked immunosorbent assays (ELISA) have also been validated for the quantification of artemisinin and its derivatives, showing a high degree of correlation with HPLC results. nih.gov These validation efforts ensure that the analytical methods are fit for purpose, providing reliable data for research into the compound.
Table 2: Validated Analytical Methods for Artemisinin (ART)
| Method | Detection Wavelength/Mode | Linear Range | R² | LOQ/LOD | Key Validation Parameters |
| RP-HPLC sciencescholar.usneliti.com | UV (303 nm) sciencescholar.usneliti.com | 5–100 µg/mL neliti.com | 0.999 neliti.com | LOD: 0.03 µg/mL, LOQ: 0.09 µg/mL neliti.com | Accuracy, Precision, Specificity, Linearity, Sensitivity sciencescholar.usneliti.com |
| UPLC/MS nih.gov | MS | Linear in three ranges nih.gov | ≥0.9996 nih.gov | 0.010 µg/mL (LOQ) nih.gov | Linearity, Precision (intra-day, inter-day), Peak Tailing Factor nih.gov |
| icELISA nih.gov | Immunoassay | Not specified | 0.64 (Pearson R vs. HPLC) nih.gov | Not specified | Correlation with HPLC, Specificity nih.gov |
Emerging Research Frontiers and Unresolved Questions for Artemisinin G
Exploration of Diverse Biological Activities beyond Antimalarial Effects in Preclinical Models
Recent preclinical studies have illuminated the multifaceted biological activities of artemisinin (B1665778) and its derivatives, including Artemisinin G, extending far beyond their established role in combating malaria. These investigations in laboratory and animal models are uncovering potential applications in oncology, inflammatory conditions, and various infectious diseases.
The anticancer properties of artemisinins are a significant area of emerging research. nih.govmdpi.comiiarjournals.org In various preclinical models, this compound and related compounds have demonstrated the ability to suppress the growth of a wide array of cancer cell lines, including but not limited to leukemia, colon, breast, and lung cancers. nih.govmdpi.com The primary mechanism is believed to be linked to the compound's endoperoxide bridge, which interacts with intracellular iron to generate reactive oxygen species (ROS). iiarjournals.orgmdpi.com This process induces significant oxidative stress within cancer cells, which are known to have higher iron concentrations than normal cells, leading to cellular damage and death.
Key mechanisms of anticancer action identified in preclinical studies include:
Induction of Apoptosis: Artemisinins can trigger programmed cell death, or apoptosis, in cancer cells. mdpi.comrvaprostatecancersupport.org
Cell Cycle Arrest: These compounds have been shown to halt the cancer cell cycle, often at the G1 or G2/M phase, thereby inhibiting proliferation. mdpi.comrvaprostatecancersupport.orgfrontiersin.org
Inhibition of Angiogenesis: The formation of new blood vessels, a process crucial for tumor growth and metastasis, can be inhibited by artemisinins. nih.govmdpi.comrvaprostatecancersupport.org
Induction of Ferroptosis: A recently identified form of iron-dependent cell death, distinct from apoptosis, has been implicated as a mechanism of artemisinin's anticancer effects. mdpi.comfrontiersin.org
Modulation of Signaling Pathways: Artemisinins can interfere with various signaling pathways essential for cancer cell survival and growth, such as the Wnt/β-catenin pathway. nih.govfrontiersin.org
Table 1: Investigated Anticancer Mechanisms of Artemisinin Derivatives in Preclinical Models
| Mechanism | Cancer Model(s) | Key Findings | Citations |
|---|---|---|---|
| Induction of Apoptosis | Leukemia, Colon Cancer | Triggers programmed cell death in cancer cells. | rvaprostatecancersupport.org, mdpi.com |
| Cell Cycle Arrest | Endometrial Cancer, Lung Cancer | Halts cancer cell proliferation at G1 or G2/M phase. | rvaprostatecancersupport.org, mdpi.com, iiarjournals.org, frontiersin.org |
| Inhibition of Angiogenesis | Colorectal Cancer, Chronic Myeloid Leukemia | Suppresses the formation of new blood vessels in tumors. | rvaprostatecancersupport.org, nih.gov, mdpi.com |
| Induction of Ferroptosis | Breast Cancer | Causes iron-dependent cell death. | mdpi.com, frontiersin.org |
| Modulation of Wnt/β-catenin Pathway | Colorectal Cancer | Normalizes dysregulated signaling pathways. | nih.gov, frontiersin.org |
Beyond cancer, the therapeutic potential of artemisinins is being explored in a range of other diseases.
Anti-inflammatory Properties: Artemisinin and its derivatives have demonstrated significant anti-inflammatory effects in various preclinical models. frontiersin.orgnih.govresearchgate.net They can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by modulating signaling pathways like NF-κB. frontiersin.orgnih.gov This has been observed in models of rheumatoid arthritis and inflammatory responses in macrophage cell lines. frontiersin.orgnih.govnih.gov
Antiviral Activity: In vitro studies have reported that artemisinins possess antiviral properties against a variety of viruses. nih.gov This includes reducing the replication of human herpes viruses, hepatitis B and C viruses, and even showing potential against SARS-CoV-2 by inhibiting viral infection of cells. nih.govnih.govmdpi.comfrontiersin.org The proposed mechanisms involve the inhibition of viral replication and growth through various cellular pathways. nih.gov
Other Antiparasitic Properties: The antiparasitic activity of artemisinins extends beyond Plasmodium. They have shown efficacy against other protozoan parasites in vitro, such as Leishmania spp., Trypanosoma spp., and Toxoplasma gondii. nih.govnih.govmdpi.commdpi.com The mechanism often involves inducing oxidative stress and mitochondrial alterations within the parasites, leading to their death. mdpi.com
Development of Advanced Delivery Systems and Formulations for Research Applications
A significant challenge in harnessing the full therapeutic potential of this compound and its relatives is their poor water solubility, low bioavailability, and short biological half-life. tandfonline.commdpi.comresearchgate.net To overcome these limitations, researchers are actively developing advanced drug delivery systems.
Nano-formulations are at the forefront of strategies to improve the delivery of artemisinins. By encapsulating these compounds in nanoparticles, researchers aim to enhance their solubility, protect them from degradation, and improve their pharmacokinetic profiles. pcom.edunih.govfrontiersin.org
Various types of nanocarriers are being investigated in preclinical settings:
Liposomes: These lipid-based vesicles can encapsulate artemisinins, leading to extended blood circulation and improved drug half-life. tandfonline.commdpi.comsemanticscholar.org
Polymeric Nanoparticles: Using biocompatible polymers like PLGA and chitosan, these nanoparticles can provide sustained drug release and enhance cellular uptake. tandfonline.comtandfonline.com
Polymeric Micelles: These self-assembling nanostructures have a hydrophobic core that can carry poorly water-soluble drugs like artemisinin, improving bioavailability. tandfonline.comtandfonline.com
Carbon Nanotubes: These have been explored for their potential to carry artemisinins and have shown enhanced anticancer activity in vitro. mdpi.com
Studies in animal models have shown that these nano-formulations can lead to improved bioavailability and therapeutic efficacy compared to the free drug. tandfonline.comtandfonline.com
To increase the specificity and efficacy of this compound, targeted delivery systems are being developed. This approach aims to deliver the drug directly to the site of action, such as a tumor, thereby minimizing off-target effects. mdpi.comkashanu.ac.ir This is often achieved by attaching targeting ligands—such as antibodies, peptides, or molecules like transferrin—to the surface of the nanocarriers. mdpi.compcom.edu For instance, transferrin-conjugated nanoparticles have been used to target cancer cells, which often overexpress transferrin receptors, leading to enhanced antitumor efficacy in preclinical models. mdpi.com
Addressing Challenges in Research Models and Methodologies
Despite promising preclinical findings, several challenges and unresolved questions remain in the research and development of this compound.
One of the primary challenges is the low natural abundance of artemisinin in the Artemisia annua plant (typically less than 1% of dry mass), which makes extraction costly and limits supply. nih.govfrontiersin.org While chemical synthesis is possible, it is often complex and low-yielding. nih.govresearchgate.net This has spurred research into metabolic engineering and synthetic biology approaches to produce artemisinin precursors in microorganisms like yeast, which could offer a more scalable and cost-effective production method. nih.govnih.govrsc.org
Furthermore, there are challenges related to the research models themselves. In vitro susceptibility testing for antimalarial resistance, for example, does not always accurately reflect the in vivo exposure of parasites to the short-half-life artemisinins. nih.gov New methodologies are needed to better simulate the physiological exposure of parasites to these drugs. nih.gov Additionally, host factors can influence treatment outcomes, complicating the interpretation of resistance data from clinical studies. unl.eduresearchgate.net A deeper understanding of the molecular mechanisms of action and resistance is crucial for the continued development and effective use of this important class of compounds. unl.eduresearchgate.netwho.int
Methodological Advances for Reproducible Preclinical Research
The challenge of translating preclinical findings into clinical success has spurred methodological innovations aimed at improving the reliability and reproducibility of research on compounds like artemisinins.
One key area of advancement is the refinement of in vitro and in vivo assay protocols. To better assess the risk of developmental toxicity, for example, researchers have proposed extending the standard 48-hour whole embryo culture (WEC) to 72 hours. This extension allows for the observation of effects on organ systems like the skeleton and heart that develop later, providing data that aligns more closely with in vivo findings. nih.gov
In animal models, researchers are formalizing new variables to measure therapeutic response more accurately. For instance, the "day of recrudescence" (DoR) has been validated as a new variable in mouse models, showing a clear relationship with the number of viable parasites. This allows for a more quantitative measure of the contribution of different partner drugs in combination therapies. researchgate.net Such validated and standardized methodologies are crucial for generating robust, reproducible data that can more reliably predict clinical outcomes.
Future Directions in Synthetic Biology for Sustainable Artemisinin Production
The production of artemisinin has traditionally relied on its extraction from the Artemisia annua plant, leading to price volatility and supply chain instability. nih.govetcgroup.org Synthetic biology offers a transformative solution by engineering microorganisms to produce artemisinin precursors, promising a stable, scalable, and potentially lower-cost supply. soci.org
The most prominent success in this area has been the engineering of the yeast Saccharomyces cerevisiae. Scientists have successfully modified the metabolic pathways of yeast to convert sugar into artemisinic acid, a direct precursor to artemisinin. nih.govsoci.org This "semi-synthetic" process, supported by organizations like the Bill & Melinda Gates Foundation, involves large-scale fermentation to produce artemisinic acid, which is then chemically converted to artemisinin. etcgroup.orgsoci.org Through process optimization, yields of artemisinic acid in yeast have reached levels suitable for industrial production (up to 25 g/L). nih.govnumberanalytics.com
Future directions in this field are focused on several key areas:
Improving Efficiency: Researchers continue to use protein engineering and metabolic pathway optimization to increase the yield of artemisinic acid from engineered microbes like yeast and E. coli. nih.govnumberanalytics.com
Expanding Production Platforms: Beyond yeast, scientists are exploring other organisms. Tobacco plants have been engineered to produce over 120 mg of artemisinic acid per kg of biomass. nih.gov Other potential platforms include "green yeast" like the algae Chlamydomonas reinhardtii, which offers a clear genetic background for engineering. nih.gov
Complete Biosynthesis: A major goal is to move beyond semi-synthesis and achieve the complete biological production of artemisinin itself within a host organism. This would eliminate the need for subsequent chemical conversion steps. Some research suggests that a highly active peroxidase enzyme may exist in A. annua that facilitates the final conversion, and integrating this into an engineered microbe is a key research target. nih.gov
Despite the technological successes, commercial challenges remain. The cost of semi-synthetic artemisinin has at times been higher than the natural product, creating market friction. etcgroup.orgsoci.org However, as the technology matures, synthetic biology is poised to become a cornerstone of the global artemisinin supply chain, ensuring this critical medicine remains accessible. numberanalytics.comnumberanalytics.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
